4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 109651-02-7
VCID: VC21350459
InChI: InChI=1S/C15H16N2O2.ClH/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11;/h3-10H,2,16H2,1H3,(H,17,18);1H
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl
Molecular Formula: C15H17ClN2O2
Molecular Weight: 292.76 g/mol

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride

CAS No.: 109651-02-7

Cat. No.: VC21350459

Molecular Formula: C15H17ClN2O2

Molecular Weight: 292.76 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride - 109651-02-7

Specification

CAS No. 109651-02-7
Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
IUPAC Name 4-amino-N-(4-ethoxyphenyl)benzamide;hydrochloride
Standard InChI InChI=1S/C15H16N2O2.ClH/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11;/h3-10H,2,16H2,1H3,(H,17,18);1H
Standard InChI Key WWDDSNHFQQTONS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl

Introduction

Fundamental Characteristics

Basic Physical and Chemical Properties

The compound is characterized by specific physicochemical properties that define its behavior in various environments. It has a molecular formula of C₁₅H₁₇ClN₂O₂ with a precise molecular weight of 292.76 g/mol . The parent compound, 4-amino-N-(4-ethoxyphenyl)benzamide, has a molecular weight of approximately 256.3 g/mol. The structural components contribute to specific computed properties including a hydrogen bond donor count of 2 and hydrogen bond acceptor count of 3, which influence its solubility and intermolecular interaction capabilities . Additionally, the compound has 4 rotatable bonds, allowing for conformational flexibility, and a topological polar surface area of 64.4, which contributes to its potential membrane permeability characteristics . With a heavy atom count of 19 and a complexity value of 280, the molecule presents a moderately complex structure typical of pharmaceutical intermediates and research compounds .

Identification Parameters

Registry Information

The compound is cataloged under multiple identification systems to facilitate research tracking and regulatory compliance. The primary Chemical Abstracts Service (CAS) registry numbers associated with this compound are 109651-02-7 and 1171696-02-8 . These unique identifiers enable precise tracking in chemical databases and literature. Additional identification parameters include the PubChem CID 20847882, which links to comprehensive structural and property data in the PubChem database . The compound is also referenced under the identifier DTXSID90610031 in toxicological databases . For import/export and customs purposes, it may be classified under the Harmonized System code 2924299090, though regulatory classifications may vary by country and jurisdiction .

Structural Data Table

ParameterValueSource
Molecular FormulaC₁₅H₁₇ClN₂O₂
Molecular Weight292.76 g/mol
Parent Compound MW256.3 g/mol
Exact Mass256.121177757
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds4
Topological Polar Surface Area64.4
Heavy Atom Count19
Complexity280
CAS Numbers109651-02-7, 1171696-02-8
PubChem CID20847882

Synthesis Methodologies

Laboratory Synthesis Routes

The synthesis of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride typically follows well-established organic chemistry protocols that enable reliable production for research purposes. The conventional synthetic pathway involves the reaction of 4-ethoxyaniline with benzoyl chloride in the presence of a base such as pyridine. This reaction proceeds through nucleophilic acyl substitution, where the amine group of 4-ethoxyaniline attacks the carbonyl carbon of benzoyl chloride, displacing the chloride leaving group and forming an amide bond. Following this coupling reaction, the intermediate product undergoes treatment with hydrochloric acid to yield the desired hydrochloride salt form. This salt formation enhances stability and potentially improves certain physicochemical properties such as solubility in polar solvents, which can be advantageous for subsequent applications in biological systems or further chemical transformations.

Industrial Production Considerations

Industrial-scale production of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride incorporates additional considerations to optimize yield, purity, and cost-effectiveness. Manufacturing processes typically employ optimized reaction conditions and specialized equipment designed for larger batch sizes. Advanced purification techniques, including recrystallization and chromatography, are commonly implemented to ensure high purity standards required for research and pharmaceutical applications. These industrial purification methods remove reaction by-products and unreacted starting materials that could interfere with subsequent applications. Quality control measures throughout the production process verify conformance to specifications through analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. Scale-up challenges may include managing exothermic reactions, ensuring uniform mixing in larger vessels, and developing efficient isolation procedures for the final product.

Chemical Reactivity Profile

Functional Group Reactions

The chemical structure of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride features multiple reactive functional groups that can participate in various chemical transformations. The amino group (-NH₂) serves as a nucleophilic center capable of participating in numerous reactions including alkylation, acylation, and condensation reactions with aldehydes or ketones. Under oxidative conditions, the amino group can be converted to nitro derivatives through treatment with oxidizing agents such as potassium permanganate or hydrogen peroxide. This transformation significantly alters the electronic properties of the molecule, converting an electron-donating group to an electron-withdrawing group. The ethoxy substituent can undergo O-dealkylation reactions under appropriate conditions, potentially yielding hydroxyl derivatives. The amide linkage, while relatively stable, can be hydrolyzed under harsh acidic or basic conditions to yield the corresponding carboxylic acid and amine components.

Reduction and Oxidation Reactions

Research Applications

Pharmaceutical Research Contexts

In pharmaceutical research, 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride has found utility in various investigative contexts that leverage its structural features and reactivity profile. The compound serves as a valuable building block in organic synthesis pathways toward more complex molecules with potential therapeutic properties . Its benzamide core structure appears in numerous bioactive compounds, making it relevant to structure-activity relationship studies in drug discovery programs. The compound has been explored in enzyme inhibition studies, where its ability to interact with protein targets through hydrogen bonding, π-stacking, and other non-covalent interactions is evaluated. Such studies provide crucial insights into molecular recognition processes relevant to drug design. Additionally, the compound's structural features make it suitable for investigation in pharmaceutical research aimed at developing compounds with improved physicochemical properties or novel mechanisms of action.

Organic Synthesis Applications

As an intermediate in organic synthesis, 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride offers versatile pathways for the construction of more complex molecular architectures. The amino group provides a convenient handle for further functionalization through diazotization reactions, which can be followed by various transformations including Sandmeyer-type reactions to introduce halogens, cyano groups, or hydroxyl groups at the para position. These modifications enable access to a diverse array of derivatives with tailored properties. The ethoxy substituent can undergo ether cleavage reactions to yield phenolic derivatives, which introduce additional sites for functionalization. Furthermore, the amide linkage serves as a robust connecting unit while also providing opportunities for modification through activation or hydrolysis under appropriate conditions. These synthetic versatilities position the compound as a valuable precursor in divergent synthesis strategies targeting compound libraries for screening campaigns.

Analytical Characterization

Spectroscopic Properties

Comprehensive analytical characterization of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride typically employs multiple complementary spectroscopic techniques to elucidate its structural features and confirm identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and environment of hydrogen and carbon atoms within the molecule. The proton NMR spectrum would display characteristic signals for the aromatic protons, the ethoxy methylene and methyl protons, and the amino protons, each with distinctive chemical shifts and coupling patterns. Infrared (IR) spectroscopy identifies key functional groups through their characteristic absorption bands, including the N-H stretching vibrations of the amino and amide groups, C=O stretching of the amide carbonyl, and C-O stretching of the ethoxy group. Mass spectrometry provides accurate molecular weight determination and fragmentation patterns that can confirm the structural arrangement, with expected fragment ions corresponding to cleavage at the amide bond and loss of the ethoxy group.

Chromatographic Analysis

Chromatographic methods play a crucial role in purity assessment and quality control of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride. High-Performance Liquid Chromatography (HPLC) offers high-resolution separation of the compound from potential impurities and related substances. Typical HPLC analysis would employ reverse-phase conditions with UV detection, leveraging the compound's chromophores for sensitive quantitation. Thin-Layer Chromatography (TLC) provides a convenient method for reaction monitoring and preliminary purity assessment, with visualization achieved through UV light or appropriate chemical developers. Gas Chromatography (GC) may be applicable following derivatization to enhance volatility, although this technique is less commonly employed for this class of compounds due to their relatively high molecular weight and polarity. The development of validated analytical methods for this compound is essential for ensuring consistency in research applications and facilitating reproducible results across different laboratories and studies.

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